molecular formula C14H17N3O5 B2455244 N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 898457-58-4

N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2455244
CAS No.: 898457-58-4
M. Wt: 307.306
InChI Key: IAIJWGJBEWXEDA-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O5 and its molecular weight is 307.306. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-8-4-5-17-9(6-8)16-13(19)11(14(17)20)12(18)15-7-10(21-2)22-3/h4-6,10,19H,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIJWGJBEWXEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes relevant in various diseases. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H17N3O5
  • Molecular Weight : 307.306 g/mol
  • IUPAC Name : this compound

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance:

  • Dihydrofolate Reductase (DHFR) :
    • A study reported that derivatives of pyrimidine showed promising inhibitory activity against Plasmodium falciparum DHFR with inhibition constants (K_i) ranging from 1.3 nM to 243 nM for wild-type and mutant strains respectively. The compound's structural analogs demonstrated high binding affinities in molecular docking studies with scores between -2464.66 to -2471.58 cal mol1^{-1} .
  • Human Leukocyte Elastase (HLE) :
    • HLE is implicated in chronic inflammatory diseases. Compounds with similar structures were shown to inhibit HLE effectively, with K_i values as low as 0.0168 nM for potent inhibitors . This suggests that this compound may also exhibit similar inhibitory properties.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that can influence its biological properties:

  • Synthesis Methodology :
    • The compound can be synthesized through reactions involving 5-acyl-4-pyrone derivatives and appropriate amines under controlled conditions .
  • Structure Activity Relationship :
    • Variations in substituents on the pyrimidine ring significantly affect biological activity. For example, the presence of a dimethoxyethyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy against target enzymes .

Case Study 1: Antimalarial Activity

A series of pyrimidine derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. The most active compounds demonstrated IC50 values ranging from 0.4 to 28 μM in whole-cell assays . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Inhibition of Chronic Inflammation

In vivo studies on related compounds have shown that they can reduce inflammation markers in models of acute lung injury induced by HLE, suggesting a therapeutic role in chronic inflammatory conditions such as asthma and COPD .

Data Summary Table

Property/ActivityValue/Description
Molecular FormulaC14H17N3O5
Molecular Weight307.306 g/mol
K_i for DHFR (wild-type)1.3 – 243 nM
K_i for DHFR (mutant)13 – 208 nM
K_i for HLE0.0168 nM
IC50 (antimalarial activity)0.4 – 28 μM

Scientific Research Applications

Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. Notably, it has been studied for its potential to inhibit human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The inhibition of HLE can lead to reduced inflammation and tissue damage in these conditions.

Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that derivatives of pyrido[1,2-a]pyrimidines possess selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Antimicrobial Activity
Preliminary investigations have indicated that compounds similar to N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Therapeutic Applications

The therapeutic potential of this compound extends across various medical fields:

  • Anti-inflammatory Agents : Due to its enzyme inhibition properties, it may serve as a basis for developing anti-inflammatory medications.
  • Anticancer Drugs : With its cytotoxic effects on cancer cells, it could be further explored as a chemotherapeutic agent.
  • Antimicrobial Treatments : Its activity against bacteria positions it as a candidate for new antibiotics.

Synthesis and Derivative Studies

The synthesis of this compound involves complex chemical reactions that can yield various derivatives with enhanced biological activities. Research has shown that modifications to the pyrido[1,2-a]pyrimidine structure can significantly impact the biological properties of the resulting compounds .

Case Studies

Several studies have focused on the applications of this compound and its derivatives:

  • Study on Enzyme Inhibition : A study demonstrated the effectiveness of pyrido[1,2-a]pyrimidine derivatives in inhibiting HLE activity in vitro, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity Assays : Research involving various cancer cell lines showed that specific modifications to the compound's structure resulted in increased cytotoxicity against breast and lung cancer cells.
  • Antimicrobial Testing : Comparative studies revealed that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound, highlighting the importance of structural modifications.

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